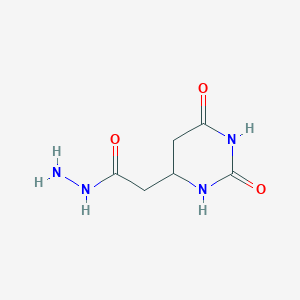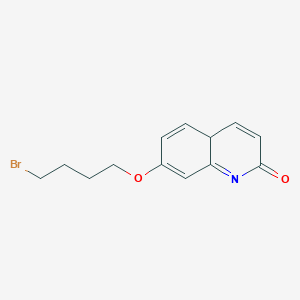
7-(4-bromobutoxy)-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Bromobutoxy)-4aH-quinolin-2-one is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of quinolinone, characterized by the presence of a bromobutoxy group at the 7th position of the quinolinone ring
Vorbereitungsmethoden
The synthesis of 7-(4-bromobutoxy)-4aH-quinolin-2-one typically involves the alkylation of 7-hydroxy-quinolinone with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst to enhance the reaction efficiency . The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through standard techniques such as recrystallization.
Analyse Chemischer Reaktionen
7-(4-Bromobutoxy)-4aH-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The quinolinone ring can undergo oxidation or reduction under appropriate conditions, altering the oxidation state of the nitrogen atom and the overall electronic structure of the molecule.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
7-(4-Bromobutoxy)-4aH-quinolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs such as aripiprazole, which is used to treat schizophrenia
Wirkmechanismus
The mechanism of action of 7-(4-bromobutoxy)-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an intermediate in the synthesis of aripiprazole, it contributes to the drug’s ability to modulate neurotransmitter activity in the brain. The compound’s bromobutoxy group allows it to form specific interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
7-(4-Bromobutoxy)-4aH-quinolin-2-one can be compared with other quinolinone derivatives, such as:
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone: This compound is similar in structure but differs in the hydrogenation state of the quinolinone ring.
7-(4-Bromobutoxy)quinolin-2(1H)-one: Another closely related compound with slight variations in the substitution pattern .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobutoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14BrNO2 |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
7-(4-bromobutoxy)-4aH-quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9-10H,1-2,7-8H2 |
InChI-Schlüssel |
UHIDITNEOFIHOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=O)C=CC21)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


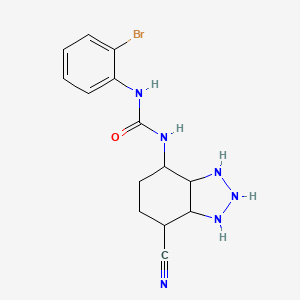
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
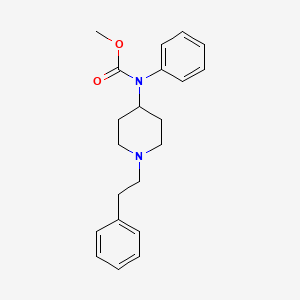
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
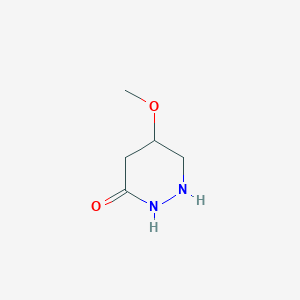
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
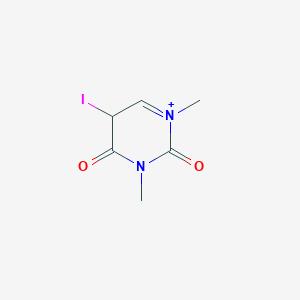

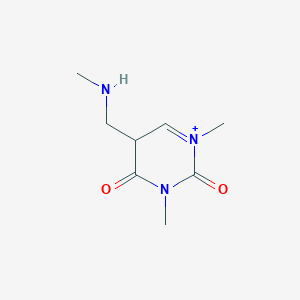
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
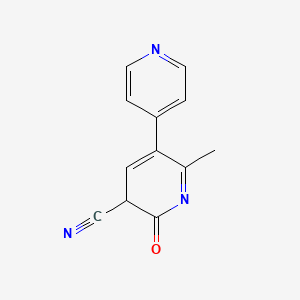
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)
